4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid
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Overview
Description
4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid is a useful research compound. Its molecular formula is C17H17ClN2O5S and its molecular weight is 396.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
4-(Chlorosulfonyl) benzoic acid, a compound related to 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid, has been used in the synthesis of various biologically active compounds. One study details the synthesis of 4-(diethylsulfamoyl) benzoic acid and its derivatives, which were screened for biological activity. These compounds showed potential in various biological applications (Havaldar & Khatri, 2006).
Drug Metabolism Studies
In drug metabolism research, compounds similar to this compound have been used to study the oxidative metabolism of drugs in the liver. A study on the antidepressant Lu AA21004, for instance, investigated the formation of a benzoic acid derivative during drug metabolism (Hvenegaard et al., 2012).
Antimicrobial and Antiproliferative Agents
Research into the synthesis and evaluation of compounds for antimicrobial and antiproliferative activities has included derivatives of benzoic acid. One study created quinazolin-4(3H)-ones starting from 2-amino-5-chlorobenzoic acid, which were then tested for anti-inflammatory, antiproliferative, and antimicrobial activities (Vachala, Srinivasan, & Prakash, 2011).
Crystal Growth and Design Studies
In crystallography, benzoic acid derivatives have been studied to understand their role in crystal formation and polymorphism. For instance, research on fenamic acid, a derivative of benzoic acid, analyzed its polymorphs to understand crystal energy landscapes (Uzoh, Cruz-Cabeza, & Price, 2012).
Electrophilic Aromatic Substitution Reactions
Studies on the directed lithiation of unprotected benzoic acids have provided insights into electrophilic aromatic substitution reactions, which are fundamental in organic synthesis. This research contributes to a deeper understanding of the chemistry of benzoic acid derivatives (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Its effects would depend on its specific targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
4-[[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20(2)26(24,25)13-7-8-15(18)14(9-13)16(21)19-10-11-3-5-12(6-4-11)17(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIAJRWNYBHTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.